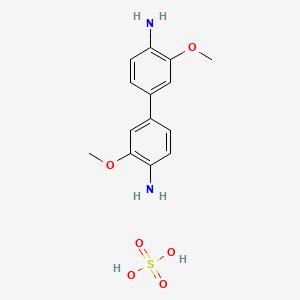

Dianisidine sulfate

Description

Historical Context of Dianisidine Sulfate (B86663) in Chemical Science Research

The history of dianisidine sulfate in chemical science is marked by its early and notable application in the development of chemical weapons. During World War I, German forces experimented with projectiles containing dianisidine chlorosulfate, a lung irritant. auctoresonline.orgresearchgate.nethsdl.org On October 27, 1914, approximately 3,000 of these 105 mm shells were fired at British forces near Neuve-Chapelle. auctoresonline.orghsdl.orgsciencehistory.org However, the attempt was largely ineffective as the explosive charge within the shells tended to destroy the chemical compound, preventing its intended dispersal. auctoresonline.orghsdl.orgsciencehistory.org To circumvent the Hague Convention of 1899, which banned shells solely designed to diffuse asphyxiating gases, these projectiles were also filled with shrapnel. hsdl.org

Beyond its brief and unsuccessful history in warfare, the parent compound of dianisidine sulfate, o-dianisidine (3,3'-dimethoxybenzidine), became a significant reagent in analytical chemistry. It was recognized for its utility in the manufacture of azo dyes. nih.goveuropa.eu This application stemmed from the ability of its diazonium salt to couple with other aromatic compounds, a fundamental reaction in the synthesis of a wide range of colorants. europa.eu

Evolution of Research Trajectories for Dianisidine Sulfate

The research trajectory for dianisidine and its salts evolved significantly from military applications to becoming a cornerstone reagent in biochemical and analytical assays. A major area of its application has been in enzyme-linked immunosorbent assays (ELISA) and other enzyme-based detection systems. Specifically, o-dianisidine, often in the form of its dihydrochloride (B599025) or sulfate salt, serves as a chromogenic substrate for peroxidase enzymes like horseradish peroxidase (HRP). researchgate.net

In the presence of hydrogen peroxide, peroxidase catalyzes the oxidation of o-dianisidine, leading to the formation of a colored product. taylorandfrancis.comresearchgate.net This reaction, which produces a soluble end product with a distinct color (typically yellow-orange or brown), can be measured spectrophotometrically to quantify the activity of the enzyme or the concentration of a target molecule in a coupled enzymatic reaction. taylorandfrancis.comsigmaaldrich.com For instance, it has been widely used in the quantitative determination of glucose, where glucose oxidase produces hydrogen peroxide that is then used by peroxidase to oxidize o-dianisidine. taylorandfrancis.com

The application of dianisidine extended to the study of various enzymes, including myeloperoxidase (MPO), catalase-peroxidase (KatG), and ceruloplasmin. taylorandfrancis.comnih.govoncotarget.commdpi.com However, growing concerns over the carcinogenic and mutagenic properties of benzidine-based compounds, including o-dianisidine, prompted a shift in research towards finding safer alternative substrates. researchgate.net This led to the investigation and adoption of other chromogens such as 3,3',5,5'-tetramethylbenzidine (B1203034) (TMB) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). researchgate.netscialert.net

Contemporary Academic Significance of Dianisidine Sulfate Studies

Despite the development of alternatives, dianisidine sulfate and its related forms continue to hold significance in contemporary academic research, primarily as a well-characterized substrate for comparative studies and specific analytical applications. It is still employed in the spectrophotometric determination of various ions and compounds, including gold (Au), cobalt (Co), copper (Cu), and nitrite (B80452) (NO2-). mpbio.commpbio.com

Modern research continues to utilize o-dianisidine in fundamental studies of enzyme kinetics and mechanisms. For example, it has been used to investigate the peroxidase-like activity of nanozymes, which are nanomaterials that mimic the catalytic properties of natural enzymes. mdpi.commdpi.com Studies have explored the peroxidase-like activities of various metal-based nanoparticles using o-dianisidine as the chromogenic substrate to screen for catalytic efficiency. mdpi.com

Furthermore, dianisidine is used in assays to measure the activity of enzymes like myeloperoxidase in biological samples, which is a marker for neutrophil infiltration in inflamed tissues. oncotarget.combiologists.com It is also used in the study of catalase-peroxidase (KatG), a bifunctional enzyme found in bacteria. nih.govnih.gov Research in this area is crucial for understanding bacterial resistance to oxidative stress. The reaction of dianisidine in the presence of surfactants like sodium dodecyl sulfate (SDS) has also been a subject of study, revealing that SDS can stabilize the colored intermediates formed during its oxidation by peroxidase. researchgate.net

Scope and Limitations of Current Research Endeavors on Dianisidine Sulfate

The scope of current research involving dianisidine sulfate is primarily confined to its role as an analytical reagent and a substrate in biochemical assays. Its use is well-established for the detection of hydrogen peroxide and the activity of peroxidases and other oxidoreductases. taylorandfrancis.comresearchgate.net Research continues to explore its utility in flow injection analysis for the determination of substances like free chlorine. researchgate.net Additionally, it is used in the synthesis of specialized polymers, such as crosslinked polyphosphazene microspheres, where it acts as a monomer. researchgate.net

However, the application of dianisidine sulfate is significantly limited by several factors. The most critical limitation is the carcinogenicity of its parent compound, o-dianisidine. researchgate.netsigmaaldrich.com This has led to its classification as a probable carcinogen and necessitates stringent safety precautions during handling. sigmaaldrich.com This toxicological profile has driven many laboratories to seek and validate safer alternatives for routine assays.

Another limitation is the stability of the compound and its oxidized products. The reagent itself needs to be protected from light, and the colored product of the enzymatic reaction may not be stable over long periods, requiring timely measurement. The relatively narrow detection range for certain applications has also been cited as a drawback compared to other substrates. researchgate.net Consequently, while dianisidine sulfate remains a valuable tool for specific research questions and for historical comparison, its broader application in high-throughput and clinical settings has diminished in favor of safer and more robust reagents.

Data Tables

Table 1: Chemical and Physical Properties of Dianisidine Sulfate

| Property | Value |

|---|---|

| IUPAC Name | 4-(4-amino-3-methoxyphenyl)-2-methoxyaniline;sulfuric acid |

| Molecular Formula | C₁₄H₁₈N₂O₆S |

| Molecular Weight | 342.37 g/mol |

| CAS Number | 56436-30-7 |

| Parent CAS | 119-90-4 (o-Dianisidine) |

| Canonical SMILES | COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N.OS(=O)(=O)O |

Source: PubChem. nih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) |

| 3,3',5,5'-tetramethylbenzidine (TMB) |

| 3,3'-dimethoxybenzidine (o-dianisidine) |

| Dianisidine chlorosulfate |

| Dianisidine sulfate |

| Glucose |

| Glucose oxidase |

| Gold (Au) |

| Cobalt (Co) |

| Copper (Cu) |

| Nitrite (NO2-) |

| Hexachlorocyclotriphosphazene |

| Horseradish peroxidase (HRP) |

| Hydrogen peroxide |

| Myeloperoxidase (MPO) |

| Sodium dodecyl sulfate (SDS) |

Structure

3D Structure of Parent

Properties

CAS No. |

56436-30-7 |

|---|---|

Molecular Formula |

C14H18N2O6S |

Molecular Weight |

342.37 g/mol |

IUPAC Name |

4-(4-amino-3-methoxyphenyl)-2-methoxyaniline;sulfuric acid |

InChI |

InChI=1S/C14H16N2O2.H2O4S/c1-17-13-7-9(3-5-11(13)15)10-4-6-12(16)14(8-10)18-2;1-5(2,3)4/h3-8H,15-16H2,1-2H3;(H2,1,2,3,4) |

InChI Key |

FLEWUPIINGXQFU-UHFFFAOYSA-N |

SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N.OS(=O)(=O)O |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)OC)N.OS(=O)(=O)O |

Other CAS No. |

56436-30-7 |

Related CAS |

119-90-4 (Parent) |

Synonyms |

3,3' Dimethoxybenzidine 3,3'-Dimethoxybenzidine Dianisidine Dianisidine Dihydrochloride Dianisidine Hydrochloride Dianisidine Sulfate Dihydrochloride, Dianisidine Hydrochloride, Dianisidine O Dianisidine O-Dianisidine Sulfate, Dianisidine |

Origin of Product |

United States |

Synthetic Methodologies for Dianisidine Sulfate and Its Precursors

Classical Synthetic Routes to Dianisidine Sulfate (B86663)

The traditional synthesis of dianisidine sulfate is a two-stage process. It begins with the production of the o-dianisidine base, which is then converted into its sulfate salt.

The primary precursor for o-dianisidine is o-nitroanisole. chemicalbook.com The synthesis involves the reduction of the nitro groups on o-nitroanisole to form amino groups in a process that creates o-dianisidine, a reaction analogous to the benzidine (B372746) rearrangement. chemicalbook.com A common method involves the catalytic hydrogenation of o-nitroanisole. In this process, o-nitroanisole is treated with hydrogen gas in the presence of a catalyst, typically a noble metal like palladium on an activated carbon support, under alkaline conditions (e.g., using caustic soda). google.com This reduction first yields an intermediate hydrazo compound, which is then subjected to an acid-catalyzed rearrangement to form o-dianisidine. google.com

The "sulfation" of dianisidine is typically a straightforward acid-base reaction to form the corresponding salt. The o-dianisidine base, containing two primary amine groups, readily reacts with sulfuric acid. nih.gov In this neutralization reaction, the lone pair of electrons on the nitrogen atoms of the amine groups accepts protons from the sulfuric acid, forming the dianisidine sulfate salt. The resulting product is often isolated as a stable, crystalline solid.

Optimizing the synthesis of o-dianisidine from o-nitroanisole is critical for achieving high yields and purity. Research and patent literature describe several key parameters that can be adjusted. google.com

Catalyst: The use of a noble metal catalyst, such as palladium black supported on activated carbon, is a documented method. google.com

Solvent: The reaction can be carried out in various oxygen-containing organic solvents, including isopropanol (B130326) (often as an azeotropic mixture with water) or n-butanol. google.com

Temperature and Pressure: The hydrogenation step is typically conducted at elevated temperatures (e.g., 55 to 65 °C) and under hydrogen pressure (e.g., 100 to 200 lbs. per sq. in.). google.com

Rearrangement Conditions: The conversion of the intermediate hydrazoanisole to dianisidine is achieved by introducing a strong acid, such as hydrochloric acid, at low temperatures (e.g., -2 to -8 °C). google.com Following the rearrangement, the product is often isolated as its hydrochloride salt before being neutralized to the free base. google.com

The table below summarizes typical reaction conditions for the synthesis of the o-dianisidine precursor.

| Parameter | Condition | Reference |

|---|---|---|

| Starting Material | o-Nitroanisole | google.com |

| Catalyst | Palladium black on activated carbon | google.com |

| Solvent | Isopropanol/water azeotrope or n-butanol | google.com |

| Hydrogenation Temperature | 55-65 °C | google.com |

| Hydrogenation Pressure | 100-200 lbs/in² | google.com |

| Rearrangement Agent | Hydrochloric acid | google.com |

| Rearrangement Temperature | -2 to -8 °C | google.com |

Amination and Sulfation Pathways

Preparation of Dianisidine Sulfate Derivatives for Research Purposes

O-dianisidine serves as a versatile starting material for the synthesis of a wide range of derivatives with applications in materials science and medicine. The synthesis typically involves reacting the amine groups of the o-dianisidine base.

Notable research includes the synthesis of:

Polyphosphazene Microspheres: O-dianisidine has been used as a monomer to react with crosslinking agents like hexachlorocyclotriphosphazene to form cyclomatrix polyphosphazene microspheres. researchgate.netresearchgate.net These materials have potential applications in drug delivery, catalysis support, and as advanced coatings due to their unique inorganic-organic hybrid structure and thermal stability. researchgate.net

Tetrazole Derivatives: Novel tetrazole derivatives of dianisidine have been synthesized and evaluated as potential anticancer agents. nih.gov These compounds are prepared from thiourea (B124793) precursors and have shown promising cytotoxic activity against various human cancer cell lines by targeting the Bcl-2 apoptosis regulator. nih.gov

Schiff Bases: The condensation reaction between o-dianisidine and various aldehydes results in the formation of Schiff base ligands. researchgate.net These ligands and their metal complexes are studied for their biological activities and catalytic properties. researchgate.net

3,3'-Dimethoxybiphenyl: This compound can be prepared by the deamination of tetrazotized o-dianisidine using hypophosphorous acid or alcohol. orgsyn.org

Advanced Analytical Methodologies for Dianisidine Sulfate Detection and Quantification

Spectroscopic Techniques for Dianisidine Sulfate (B86663) Analysis

Spectroscopic techniques are instrumental in the analysis of Dianisidine sulfate, leveraging the interaction of the molecule with electromagnetic radiation to provide both qualitative and quantitative data.

Ultraviolet-Visible (UV-Vis) Spectrophotometric Methodologies for Detection

UV-Vis spectrophotometry is a widely used technique for the detection and quantification of Dianisidine sulfate and its parent compound, o-dianisidine. This method is based on the principle that the molecule absorbs light in the ultraviolet and visible regions of the electromagnetic spectrum, and the amount of light absorbed is proportional to its concentration.

o-Dianisidine, often used as a chromogenic reagent, forms colored products in the presence of certain analytes, which can then be measured spectrophotometrically. researchgate.net For instance, the oxidation of o-dianisidine produces a colored product with a maximum absorbance (λmax) that can be monitored to determine the concentration of the oxidizing agent. researchgate.netnih.gov In one method, the oxidation of o-dianisidine by gold(III) results in a product with a λmax of 446 nm. nih.gov In another application, the reaction of o-dianisidine with a hydroxyl radical produces a yellowish-brown dianisyl radical that can be quantified. researchgate.net

The dihydrochloride (B599025) salt of o-dianisidine is a colorimetric peroxidase substrate that turns violet upon oxidation, with a measurable absorbance at 405 nm. caymanchem.com It is also used in enzymatic assays, such as the determination of glucose, where the reaction product, a quinoneimine dye, has a λmax at 500 nm. brighton.ac.uk Furthermore, o-dianisidine is suitable for the spectrophotometric determination of various metal ions and other substances. sigmaaldrich.commpbio.com The change in absorbance of o-dianisidine dihydrochloride is measured at 460 nm in myeloperoxidase activity assays. nih.gov A flow injection analysis method has been developed for the determination of free chlorine using o-dianisidine, where the resulting colored product is monitored at 445 nm. researchgate.net

Table 1: UV-Vis Spectrophotometric Applications of o-Dianisidine

| Application | Analyte | Chromogenic Product | λmax (nm) |

| Gold(III) determination | Gold(III) | Oxidized o-dianisidine | 446 nih.gov |

| Peroxidase substrate | Hydrogen peroxide | Violet oxidized product | 405 caymanchem.com |

| Glucose determination | Glucose (via H₂O₂) | Quinoneimine dye | 500 brighton.ac.uk |

| Myeloperoxidase activity | Hydrogen peroxide | Brownish oxidized product | 460 nih.gov |

| Free chlorine determination | Free chlorine | Colored oxidized product | 445 researchgate.net |

| Total antioxidant status | Hydroxyl radical | Dianisyl radical | Not specified researchgate.net |

Infrared (IR) Spectroscopic Applications in Structural Elucidation

Infrared (IR) spectroscopy is a powerful tool for elucidating the molecular structure of Dianisidine sulfate by identifying the functional groups present in the molecule. The technique works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies corresponding to different chemical bonds.

The IR spectrum of a compound provides a unique "fingerprint" that can be used for identification. For o-dianisidine, the IR spectrum is used to confirm its identity. avantorsciences.com The IR spectra of hydrated sulfate dianions show characteristic bands for the sulfate core's stretching and bending modes, as well as water's vibrational modes. berkeley.edu Specifically, the antisymmetric stretching (ν3) and bending (ν4) modes of the sulfate dianion are observed in the IR spectrum. berkeley.edu The ν3 mode is particularly sensitive to the local solvation environment. berkeley.edu The presence of urethane (B1682113) hydrogen bonds and their changes with the addition of o-dianisidine can also be monitored using FTIR spectroscopy. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural confirmation of Dianisidine sulfate. NMR provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR and ¹³C NMR are the most common types of NMR used. ¹H NMR provides information about the different types of protons and their neighboring environments, while ¹³C NMR provides information about the carbon skeleton. The chemical shifts in the ¹³C NMR spectrum of o-dianisidine have been calculated and compared with experimental results using the gauge-independent atomic orbital (GIAO) method. researchgate.netchemicalbook.com NMR studies, specifically using a 250 MHz instrument, have been employed to elucidate the structure of the reaction product between an aldehyde and an excess of o-dianisidine. msu.edu

Mass Spectrometric (MS) Methodologies for Identification and Quantification

Mass spectrometry (MS) is a highly sensitive analytical technique used for the identification and quantification of Dianisidine sulfate. It works by ionizing the compound and then separating the resulting ions based on their mass-to-charge ratio (m/z).

To analyze complex mixtures, MS is often coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC).

LC-MS: This technique is particularly useful for the analysis of polar and thermally labile compounds like Dianisidine sulfate and its metabolites. nih.gov LC-MS/MS methods have been developed for the determination of primary aromatic amines, including o-dianisidine, in human urine. nih.gov In these methods, chromatographic separation is achieved on a column, and the mass spectrometer is operated in electrospray ionization (ESI) positive ion multi-reaction monitoring (MRM) mode. nih.gov LC-MS has also been used to analyze for the presence of various compounds in plant extracts. nams-annals.inmdpi.com High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is another powerful variant used for residue analysis. mdpi.com

GC-MS: GC-MS is suitable for volatile and thermally stable compounds. It has been used for the analysis of various organic compounds, including pesticides in water and botanical dietary supplements. researchgate.netnih.gov In GC-MS analysis, the sample is first vaporized and separated on a GC column before being introduced into the mass spectrometer, which is often operated in the electron impact (EI) ionization mode. researchgate.netresearchgate.net

In MS, the molecular ion of a compound can break down into smaller fragment ions. The pattern of these fragment ions is unique to the compound and provides valuable structural information. The electron-impact mass spectrum of the reaction product between salicylaldehyde (B1680747) and o-dianisidine showed specific parent and fragment ion peaks. msu.edu Chemical ionization (CI) mass spectrometry has also been used to study the stability of molecular ions. msu.edu The fragmentation patterns of various compounds, including isoflavones and amides of hydroxycinnamic acid, have been analyzed using MS/MS to aid in their identification. mdpi.com

Hyphenated Techniques with Mass Spectrometry (e.g., LC-MS, GC-MS)

Chromatographic Separation Techniques for Dianisidine Sulfate

Chromatography, a powerful separation science, is at the forefront of Dianisidine sulfate analysis. This section explores the primary chromatographic techniques employed for its detection and quantification, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands out as a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like Dianisidine sulfate. acs.org The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity. For many applications involving aromatic amines, HPLC is a standard and efficient method. acs.org

Reverse-Phase HPLC (RP-HPLC) is a common mode of chromatography where the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. This technique is well-suited for the separation of moderately polar compounds like Dianisidine sulfate. In RP-HPLC, the retention of the analyte is primarily governed by its hydrophobicity; more non-polar compounds are retained longer on the column. The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. researchgate.net The separation can be fine-tuned by adjusting the composition of the mobile phase, pH, and temperature. For instance, a method for the simultaneous determination of various additives in soft drinks utilizes a LiChrosorb RP18 column with a gradient elution of a phosphate (B84403) buffer and methanol. researchgate.net

A typical RP-HPLC setup for the analysis of aromatic compounds might involve a C18 column and a UV detector set at a wavelength where the analyte exhibits maximum absorbance. researchgate.net The development of such a method often requires validation according to established guidelines to ensure its accuracy, precision, linearity, and robustness. researchgate.net

For highly polar or ionic analytes that show poor retention on conventional RP-HPLC columns, Ion-Pair Chromatography (IPC) offers a valuable alternative. technologynetworks.com IPC is a form of reverse-phase chromatography where an ion-pairing reagent is added to the mobile phase. itwreagents.com This reagent is a large ionic molecule with a charge opposite to that of the analyte. The ion-pairing reagent forms a neutral, hydrophobic ion-pair with the analyte, which can then be retained and separated on a non-polar stationary phase. technologynetworks.comitwreagents.com

For the analysis of anionic species, a common approach involves using a quaternary ammonium (B1175870) salt, such as tetrabutylammonium (B224687) hydroxide (B78521), as the ion-pairing reagent. researchgate.net The choice of the ion-pairing reagent, its concentration, the pH of the mobile phase, and the organic modifier are critical parameters that must be optimized to achieve the desired separation. For example, the separation of sulfate and dithionate (B1226804) has been achieved using tetrabutylammonium hydroxide as the ion-pairing reagent, with optimization of the mobile phase composition and flow rate. researchgate.net

The use of ion-pair reagents like cetyl trimethylammonium hydrogen sulphate has been noted in the context of ion pair chromatography. avantorsciences.com Furthermore, the addition of tetrabutylammonium hydrogen sulfate has been shown to act as an ion-pairing agent in the derivatization of haloacetic acids for GC/ITMS analysis. gnest.org

Reverse-Phase HPLC Applications

Gas Chromatography (GC) Methodologies for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since Dianisidine sulfate itself is not sufficiently volatile for direct GC analysis, it must first be converted into a more volatile derivative. iwaponline.com This process, known as derivatization, not only increases the volatility of the analyte but can also improve its chromatographic properties and detection sensitivity.

A common derivatization strategy for aromatic amines involves acylation, for instance, by reacting the amine with trifluoroacetic anhydride (B1165640) to form a trifluoroacetyl (TFA) derivative. iwaponline.com These TFA derivatives are more volatile and can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification and quantification. This approach has been successfully applied to the analysis of anilines and benzidines in various environmental matrices. iwaponline.com Another example involves the conversion of dianhydrogalactitol (B1682812) into its n-butaneboronic ester derivative for GC analysis. nih.gov

The selection of the appropriate derivatizing agent and reaction conditions is crucial for achieving complete and reproducible derivatization. The GC method itself requires optimization of parameters such as the type of capillary column, temperature program, and detector.

Thin-Layer Chromatography (TLC) in Dianisidine Sulfate Research

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique that can be used for the qualitative and semi-quantitative analysis of a wide range of compounds. In the context of Dianisidine sulfate research, TLC can be employed for initial screening, purity assessment, and identification of related substances. nih.gov

In TLC, a thin layer of an adsorbent material, such as silica (B1680970) gel, is coated onto a solid support like a glass plate. google.comgoogle.com The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases.

For the identification of dyestuffs based on benzidine (B372746), o-tolidine, or o-dianisidine, TLC methods have been developed. nih.gov The choice of the mobile phase is critical for achieving good separation. After development, the separated spots can be visualized under UV light or by spraying with a chromogenic reagent. scispace.com For example, a mixture of butanol, acetic acid, and water has been used as a mobile phase for the determination of pesticides in soil samples. scispace.com

| TLC System Components | Examples | Reference |

| Stationary Phase | Silica Gel 60A | google.com |

| Mobile Phase | Butanol–acetic acid–water (5 + 1 + 4) | scispace.com |

| Detection | UV light, Chromogenic reagents (e.g., iodine vapors) | scispace.com |

Sample Preparation Strategies for Chromatographic Analysis

Effective sample preparation is a critical step in chromatographic analysis, as it aims to isolate the analyte of interest from the sample matrix, remove potential interferences, and concentrate the analyte to a level suitable for detection. The choice of sample preparation technique depends on the nature of the sample matrix (e.g., water, soil, biological fluids) and the analytical method being used.

For liquid samples, such as industrial wastewater, liquid-liquid extraction (LLE) is a common technique. In LLE, the sample is mixed with an immiscible organic solvent that has a high affinity for the analyte. After partitioning, the organic layer containing the analyte is separated and concentrated before analysis. iwaponline.com For example, methylene (B1212753) chloride is often used to extract aromatic amines from aqueous samples. iwaponline.com

Solid-phase extraction (SPE) is another widely used technique that offers several advantages over LLE, including higher recovery, reduced solvent consumption, and the ability to handle larger sample volumes. In SPE, the sample is passed through a cartridge containing a solid sorbent that retains the analyte. After washing the cartridge to remove interferences, the analyte is eluted with a small volume of a suitable solvent.

For solid samples, such as soil or sludge, an initial extraction step is required to transfer the analyte into a liquid phase. This can be achieved using techniques like Soxhlet extraction or pressurized liquid extraction. The resulting extract is then cleaned up and concentrated using LLE or SPE.

Electrochemical Methodologies for Dianisidine Sulfate

Electrochemical techniques are predicated on measuring the current or potential changes resulting from redox reactions of an analyte at an electrode surface. numberanalytics.comlibretexts.org For dianisidine, these methods are highly effective due to its ability to be oxidized electrochemically.

Voltammetry measures the current that flows through an electrochemical cell as a function of a varying applied potential. numberanalytics.comlibretexts.org Several voltammetric techniques have been successfully employed for the analysis of dianisidine and its reaction products.

Square wave voltammetry (SWV) has been utilized for the direct determination of o-dianisidine. nih.gov Studies using a carbon paste working electrode have identified a stable oxidation peak for o-dianisidine at a potential of +0.7 V versus a Ag/AgCl reference electrode, which can be used for its specific detection. nih.gov However, direct measurements can sometimes suffer from poor reproducibility due to the formation of unstable intermediates. nih.gov

Another approach involves the voltammetric detection of the products of a dianisidine reaction. In one such method, o-dianisidine (ODA) is used as a substrate in a reaction catalyzed by a peroxidase mimic, such as hemoglobin, to determine hydrogen peroxide. researchgate.netias.ac.in The oxidation of ODA produces an electroactive azo compound. This product yields a sensitive second-order derivative polarographic reductive peak at approximately -0.58 V (vs. SCE). researchgate.netias.ac.in This indirect method demonstrates the utility of voltammetry in quantifying species that react stoichiometrically with dianisidine.

Table 1: Voltammetric Methods for Dianisidine and Its Reaction Products

| Technique | Analyte | Electrode System | Key Finding | Potential (vs. Ref) | Citation |

| Square Wave Voltammetry (SWV) | o-Dianisidine (direct) | Carbon Paste Electrode, Pt counter, Ag/AgCl ref | Stable oxidation peak | +0.7 V | nih.gov |

| Second-order Derivative Polarography | Azo product (from ODA + H₂O₂) | Dropping Mercury Electrode (DME), SCE ref | Sensitive reductive peak | -0.58 V | researchgate.netias.ac.in |

Amperometry involves applying a constant potential to a working electrode and measuring the resulting current over time. This technique is well-suited for flow injection analysis (FIA) systems, providing rapid and continuous monitoring. researchgate.net

Table 2: Amperometric Systems Involving Dianisidine

| System Type | Target Analyte | Principle | Key Advantage | Citation |

| Flow Injection Analysis (FIA) | Free Chlorine | Amperometric detection of o-dianisidine oxidation product. | Suitable for lower concentrations and continuous monitoring. | researchgate.net |

| Biosensor | Fructose, Glucose | Detection of enzymatically generated species in a cascade reaction involving a dianisidine-based indicator reaction. | High specificity due to enzymatic component. | uniovi.es |

| Amperometric Sensor | Peroxydisulfate (B1198043) | While not directly using dianisidine, these systems demonstrate the high sensitivity and fast response times achievable with amperometry for related oxidizing agents. | High sensitivity, low detection limits. | researchgate.net |

The development of novel sensors, often involving modified electrodes, aims to enhance the sensitivity, selectivity, and stability of dianisidine analysis. These sensors can be designed for direct detection or to utilize dianisidine as part of the sensing mechanism for other targets.

A notable example is a DNA-based electrochemical sensor for o-dianisidine. nih.gov This biosensor is built by immobilizing double-stranded DNA on a carbon electrode. The interaction between o-dianisidine and the DNA molecule causes a reduction in the oxidation peak of guanine (B1146940). nih.gov This decrease in the guanine signal is proportional to the concentration of o-dianisidine, allowing for its quantitative determination. nih.gov

Furthermore, dianisidine derivatives have been integrated into sensor architectures for other applications. A glassy carbon electrode modified with a composite of multiwalled carbon nanotubes and an o-dianisidine derivative was developed for the highly selective analysis of gallic acid. beilstein-journals.org In this configuration, the dianisidine derivative contributes to the specific molecular recognition and electrochemical signal transduction on the electrode surface.

Table 3: Advanced Sensors for and Involving Dianisidine Analysis

| Sensor Type | Detection Principle | Target Analyte | Key Feature | Citation |

| DNA Biosensor | Reduction of guanine oxidation peak after interaction with analyte. | o-Dianisidine | High specificity due to biological recognition element. | nih.gov |

| Modified Electrode | Glassy carbon electrode modified with MWCNT/o-dianisidine derivative. | Gallic Acid | High selectivity for the target analyte. | beilstein-journals.org |

Amperometric Detection Systems for Dianisidine Sulfate

Method Validation and Quality Assurance in Dianisidine Sulfate Analysis

Method validation is a mandatory process to ensure that an analytical procedure is suitable for its intended purpose. It establishes and documents the performance characteristics of a method, guaranteeing the reliability and accuracy of the results. nih.goveurl-pesticides.eu Key parameters include linearity, range, detection limits, accuracy, precision, and robustness.

Linearity is the ability of a method to produce test results that are directly proportional to the concentration of the analyte within a given range.

The Range is the interval between the upper and lower concentration of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often calculated based on a signal-to-noise ratio of 3 (S/N=3) or by using the standard deviation of the blank and the slope of the calibration curve (LOD = 3σ/slope). researchgate.netresearchgate.netmdpi.com

In the electrochemical determination of the o-dianisidine oxidation product via polarography, two linear ranges were established: 2.0 x 10⁻⁷ to 1.0 x 10⁻⁵ mol/l and 1.0 x 10⁻⁵ to 1.0 x 10⁻⁴ mol/l, with a calculated detection limit of 5.0 x 10⁻⁸ mol/l. ias.ac.in An FIA method with amperometric detection for chlorine using o-dianisidine showed linearity over the range of 0.04–1.00 mg/l, with a detection limit of 0.04 mg/l. researchgate.net A DNA biosensor was able to detect o-dianisidine at concentrations as low as 0.4 µM. nih.gov

Table 4: Validation Parameters for Dianisidine-Related Analytical Methods Explore the different validation parameters for various analytical methods.

| Method | Analyte | Linearity / Range | Limit of Detection (LOD) | Citation |

|---|---|---|---|---|

| Second-order Derivative Polarography | H₂O₂ (via ODA reaction) | 2.0 x 10⁻⁷ – 1.0 x 10⁻⁴ mol/l | 5.0 x 10⁻⁸ mol/l | ias.ac.in |

| FIA with Amperometric Detection | Free Chlorine (via ODA reaction) | 0.04 – 1.00 mg/l | 0.04 mg/l | researchgate.net |

| DNA Biosensor | o-Dianisidine | Not specified | Initial detection at 0.4 µM | nih.gov |

Accuracy refers to the closeness of the test results obtained by the method to the true value, often assessed through recovery studies in spiked samples.

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, buffer concentration) and provides an indication of its reliability during normal usage. nih.gov

For the polarographic method, the precision was demonstrated with a relative standard deviation of 3.01% for 11 repeated measurements. ias.ac.in The FIA-amperometric method for chlorine showed a precision (RSD) of 1.4% for a series of 30 continuous peaks and a reproducibility (RSD of the calibration slope) of 3.7% across four independent calibrations. researchgate.net The robustness of assays involving o-dianisidine has been investigated by optimizing analytical parameters such as buffer pH and substrate concentration to achieve the maximum analytical signal, demonstrating the importance of controlling these variables for reliable results. nih.gov

Table 5: Accuracy and Precision Data for Dianisidine-Related Methods Review the precision and reproducibility data from different studies.

| Method | Parameter | Value (RSD) | Conditions | Citation |

|---|---|---|---|---|

| Second-order Derivative Polarography | Precision | 3.01% | 11 parallel determinations of 1.0 x 10⁻⁷ mol/l H₂O₂. | ias.ac.in |

| FIA with Amperometric Detection | Precision | 1.4% | 30 continuous peaks of 0.56 mg/l chlorine. | researchgate.net |

| FIA with Amperometric Detection | Reproducibility | 3.7% | Based on the slope of 4 independent calibrations. | researchgate.net |

Interlaboratory Comparison Studies

While specific interlaboratory studies focusing exclusively on the quantification of Dianisidine sulfate are not widely documented in publicly available literature, the performance of analytical methodologies involving its parent compound, o-dianisidine, has been rigorously evaluated. A notable example is the collaborative study conducted for the validation of U.S. Environmental Protection Agency (EPA) Method 317.0. oup.comresearchgate.net This method is designed for the determination of inorganic oxyhalide disinfection by-products in drinking water, and it employs ion chromatography followed by a post-column reaction (PCR) with o-dianisidine and subsequent UV-Vis detection for the sensitive analysis of bromate (B103136). oup.comresearchgate.netwho.int

The statistical analysis from such studies typically includes the calculation of the relative standard deviation (RSD) for both single-analyst precision (repeatability) and interlaboratory precision (reproducibility). An average single-analyst precision of better than 8.0% RSD and an average interlaboratory precision of better than 10% RSD were reported for the trace-level analysis of bromate using the o-dianisidine post-column reaction method. oup.com These results demonstrate that the method, including the o-dianisidine derivatization and detection step, is capable of producing consistent and reliable data across different laboratory environments. oup.com

The findings from the EPA Method 317.0 collaborative study are summarized in the table below, illustrating the method's performance in various water matrices. The data reflect the successful application of the o-dianisidine-based analytical technique in a multilaboratory setting.

Interactive Data Table: Results from the Collaborative Study of EPA Method 317.0 for Bromate Analysis Using o-Dianisidine Post-Column Reaction

| Sample Matrix | Analyte | Number of Laboratories | Spiked Concentration (µg/L) | Mean Measured Concentration (µg/L) | Single-Analyst Precision (% RSD) | Interlaboratory Precision (% RSD) |

| Reagent Water | Bromate | 5 | 5.0 | 4.9 | 7.9 | 8.2 |

| Reagent Water | Bromate | 5 | 20.0 | 19.8 | 3.6 | 4.3 |

| Drinking Water (Simulated) | Bromate | 5 | 5.0 | 5.1 | 6.2 | 7.5 |

| Drinking Water (Simulated) | Bromate | 5 | 20.0 | 20.2 | 2.9 | 5.1 |

| Drinking Water (Finished) | Bromate | 5 | 5.0 | 4.8 | 9.1 | 10.1 |

| Drinking Water (Finished) | Bromate | 5 | 20.0 | 19.5 | 4.1 | 6.8 |

Data sourced from the collaborative study of EPA Method 317.0. oup.com The precision values are indicative of the robustness of the o-dianisidine post-column reaction methodology.

Applications of Dianisidine Sulfate in Chemical Synthesis and Material Science

Dianisidine Sulfate (B86663) as a Precursor in Azo Dye Synthesis

Dianisidine is a classical precursor in the manufacturing of certain azo dyes. wikipedia.org These dyes are characterized by the presence of one or more azo groups (–N=N–) which form a conjugated system responsible for their color. wikipedia.org The synthesis of these dyes from dianisidine involves a two-step process: diazotization followed by an azo coupling reaction. unb.ca

Reaction Mechanisms and Pathways in Dye Formation

The formation of azo dyes from dianisidine sulfate begins with the transformation of the primary aromatic amine groups into diazonium salts. This process, known as diazotization, involves treating the dianisidine sulfate with a source of nitrous acid, typically generated in-situ from sodium nitrite (B80452) and a mineral acid like hydrochloric acid at low temperatures (0-5°C). chemicalnote.comdtic.mil The resulting product is a bis(diazonium) salt, as both amine groups on the dianisidine molecule undergo this reaction.

This bis(diazonium) salt is a highly reactive electrophile. The subsequent step is the azo coupling reaction, where the diazonium salt reacts with a coupling agent, which is typically an activated aromatic compound such as a phenol, naphthol, or an aromatic amine. wikipedia.orgorganic-chemistry.org The substitution usually occurs at the para position of the coupling component unless it is already occupied. wikipedia.org The reaction's pH is crucial and must be carefully controlled to be mildly acidic or neutral for the coupling to proceed effectively. organic-chemistry.org Because dianisidine forms a bis(diazonium) salt, it can be coupled with two equivalents of a coupling agent, leading to the formation of large, extended conjugated systems characteristic of disazo dyes.

Synthesis of Specific Azo Dyes from Dianisidine Sulfate

Dianisidine is the precursor for a range of commercially significant azo dyes. These are often direct dyes, used for coloring cellulosic fibers like cotton and paper. google.com A notable example includes C.I. Direct Black 19. emperordye.com Other examples of dyes synthesized from o-dianisidine include C.I. Direct Blue 1, C.I. Direct Blue 15, C.I. Direct Blue 22, C.I. Direct Blue 84, and C.I. Direct Blue 98. wikipedia.orgnih.gov

In more advanced applications, polyfunctional reactive azo dyes have been synthesized. For instance, vinylsulfone can be diazotized and coupled with a compound like chicago acid. This intermediate is then condensed with bis-cyanurated o-dianisidine to produce polyfunctional reactive dyes that can create orange to pink shades on cotton and wool. orientjchem.org

Below is a table of some azo dyes derived from o-dianisidine.

| Dye Name | Colour Index Name | CAS Number | Molecular Formula |

| Direct Black 19 | C.I. 35255 | 6428-31-5 | C34H27N13Na2O7S2 |

| Direct Blue 15 | C.I. 24400 | 2429-74-5 | C34H24N6Na4O16S4 |

| Direct Black 87 | C.I. 24110 | Not Available | Not Available |

| Direct Blue 45 | C.I. 24310 | Not Available | Not Available |

| Direct Blue 12 | C.I. 24170 | Not Available | Not Available |

Data sourced from various public chemical databases and reports. emperordye.comeuropa.eu

Impact of Dianisidine Sulfate on Resulting Dye Properties (e.g., spectral characteristics)

The structure of the dianisidine molecule has a direct influence on the properties of the resulting azo dyes. The two methoxy (B1213986) (–OCH3) groups on the biphenyl (B1667301) backbone are electron-donating groups. These groups can influence the electron density of the aromatic system and, consequently, the energy levels of the molecular orbitals. This, in turn, affects the wavelength of maximum absorption (λmax) and thus the color of the dye. researchgate.net

The extended conjugation provided by the biphenyl system of dianisidine, coupled with the azo linkages and the aromatic systems of the coupling components, is what gives these dyes their intense colors. For example, a reddish-pink azo dye synthesized from sulfamethoxazole (B1682508) and 4-methoxyphenol (B1676288) showed a maximum absorbance at 495 nm. uomustansiriyah.edu.iq In another study, lignosulphonate-based azo pigments were synthesized using o-dianisidine, and their spectral properties were analyzed using UV-visible spectroscopy, confirming the formation of the azo linkage. researchgate.net The specific coupling agent used with the diazotized dianisidine is a primary determinant of the final color. By choosing different coupling components, a wide range of colors from blue to black can be achieved. wikipedia.orgorientjchem.org

Role of Dianisidine Sulfate in Polymer Chemistry and Material Science

The bifunctional nature of dianisidine also makes it a valuable component in polymer chemistry, where it can act as a monomer or be used to create functional materials.

Monomer or Cross-linking Agent in Polymerization Processes

O-dianisidine has been utilized as a monomer in the synthesis of various polymers. One significant class is polyazomethines, also known as Schiff base polymers. These are synthesized through the condensation reaction of a diamine, like o-dianisidine, with a dialdehyde, such as terephthalaldehyde. tandfonline.comtandfonline.com The resulting polymers contain azomethine (–C=N–) linkages in their main chain and can exhibit interesting properties like thermal stability and liquid crystallinity. tandfonline.com For instance, soluble polyphenol derivatives with azomethine bonds have been synthesized by the condensation reaction of o-dianisidine with various hydroxybenzaldehydes. researchgate.net Similarly, poly(azomethine-urethane)s have been prepared in a two-step process where prepolymers are first formed from the reaction of o-dianisidine with hydroxybenzaldehydes, followed by polycondensation with a diisocyanate. researchgate.net

Dianisidine can also act as a monomer in conjunction with a cross-linking agent to form three-dimensional polymer networks. In one study, polyphosphazene microspheres were synthesized using o-dianisidine as the monomer and hexachlorocyclotriphosphazene as a cross-linking agent. researchgate.netresearchgate.net Furthermore, derivatives of dianisidine, such as dianisidine diisocyanate, are mentioned as potential cross-linking agents for producing polymer gels. google.comgoogle.com Cross-linking can improve the thermal stability and mechanical properties of polymers. medcraveonline.com

Below is a table summarizing polymers synthesized using o-dianisidine.

| Polymer Type | Co-monomer(s) / Cross-linker | Key Feature/Application |

| Polyazomethines | Terephthalaldehyde | Thermally stable polymers |

| Poly(azomethine-urethane)s | 4-hydroxybenzaldehyde, Toluene-2,4-diisocyanate | Oligophenol-based urethanes |

| Polyphosphazene Microspheres | Hexachlorocyclotriphosphazene (cross-linker) | Cross-linked inorganic-organic hybrid spheres |

| Polyphenols | Oxidative Polycondensation | Soluble polymers with azomethine bonds |

Data compiled from studies on polymer synthesis. tandfonline.comresearchgate.netresearchgate.netresearchgate.net

Formation of Functionalized Materials Utilizing Dianisidine Sulfate Derivatives

Dianisidine derivatives are instrumental in creating functionalized materials with specific properties. A prime example is the synthesis of lignosulphonate-based azo pigments. researchgate.netspringerprofessional.de In this process, industrial waste lignosulphonate is functionalized through a diazo coupling reaction with diazotized o-dianisidine. researchgate.netspringerprofessional.de The resulting pigments not only provide color but also have dispersion and metal surface protection capabilities, making them suitable for applications in paint formulations and protective coatings. springerprofessional.deresearchgate.net These pigments have shown good thermal stability and have been incorporated into epoxy-polyamine composite coatings. springerprofessional.deresearchgate.net This approach represents an environmentally conscious method for utilizing industrial waste to create value-added functional materials. researchgate.net

Analytical Reagent Applications of Dianisidine Sulfate (Non-Biological Contexts)

Colorimetric Reagents for Inorganic Species Detection

The application of o-dianisidine, sourced from its sulfate salt, as a colorimetric reagent is well-established for the detection and quantification of several inorganic ions and compounds. The underlying principle of these methods is the oxidation of o-dianisidine by the target analyte, which produces a distinctly colored product. The intensity of this color, measured spectrophotometrically, is proportional to the concentration of the analyte.

One significant application is in water quality analysis. For instance, o-dianisidine is utilized in methods for determining inorganic oxyhalide disinfection by-products such as bromate (B103136) and chlorite (B76162) in drinking water. pjoes.compjoes.com US EPA Method 317.0, for example, employs a post-column derivatization reaction where o-dianisidine reacts with bromate to form a chromophore that can be measured with a UV/Vis detector, allowing for detection limits below 1 μg/L. pjoes.com

The determination of free chlorine in water samples is another area where o-dianisidine is an effective chromogenic reagent. core.ac.uk The oxidation of o-dianisidine by chlorine yields a colored product that can be monitored at a specific wavelength, forming the basis of a selective spectrophotometric method. core.ac.uk The use of a gas-diffusion unit in flow injection analysis systems can enhance selectivity by separating the gaseous chlorine from interfering species in the sample matrix before it reacts with the o-dianisidine solution. core.ac.uk

Furthermore, o-dianisidine has been employed for the spectrophotometric determination of peroxydisulfate (B1198043). researchgate.net In this method, the peroxydisulfate ion oxidizes o-dianisidine to produce a stable colored product with an absorbance maximum at 450 nm, offering a simple and sensitive alternative to other analytical techniques. researchgate.net The reaction provides a basis for a flow injection method for the routine analysis of peroxydisulfate.

The reagent also finds use in the detection of certain metal ions. While some methods may be affected by interferences from other metals, o-dianisidine has been noted for its use in the spectrophotometric determination of gold (Au), cerium(IV) (Ce(IV)), and in the detection of cobalt (Co), copper (Cu), thiocyanate (B1210189) (SCN⁻), and vanadium (V). For instance, a method for the determination of iridium(III) using o-dianisidine has been reported, although it is sensitive to acidity and suffers from interferences. asianpubs.org

Table 1: Selected Colorimetric Applications of o-Dianisidine for Inorganic Species Detection

| Analyte | Method | Wavelength (nm) | Detection Limit | Reference |

| Bromate (BrO₃⁻) | Ion Chromatography with Post-Column Derivatization | Not Specified | < 1 µg/L | pjoes.com |

| Free Chlorine (Cl₂) | Flow Injection Analysis with Gas-Diffusion Unit | 445 | 0.04 mg/L | |

| Peroxydisulfate (S₂O₈²⁻) | Flow Injection Analysis | 450 | Not Specified | researchgate.net |

| Iridium(III) (Ir³⁺) | Spectrophotometry | 460 | Not Specified | asianpubs.org |

Precursor for Chemo-sensors Development

The dianisidine structure is a valuable building block in the synthesis of more sophisticated chemical sensors. Its inherent electrochemical and chromogenic properties make it an excellent precursor for creating materials and molecules designed for selective analyte detection. These chemosensors often offer enhanced sensitivity, selectivity, and can be integrated into various platforms, including portable and wearable devices.

Dianisidine and its derivatives are used to construct polymers with specific recognition capabilities. For example, polyazomethines have been synthesized using dianisidine, and their potential as chemosensors for detecting heavy metal ions has been investigated. mdpi.com The resulting polymers can exhibit selectivity towards specific metal ions like Cu²⁺, with detection often signaled by a change in fluorescence. mdpi.com

In the realm of electrochemical sensing, o-dianisidine is employed as a substrate in enzyme-based sensors. For example, it is used in conjunction with horseradish peroxidase (HRP) in biosensors for detecting hydrogen peroxide (H₂O₂). mdpi.com The HRP-catalyzed oxidation of o-dianisidine by H₂O₂ produces a color change that can be measured. mdpi.com This principle is extended to detect other analytes, like glucose, where an initial enzymatic reaction (e.g., with glucose oxidase) generates H₂O₂, which is then detected by the HRP/o-dianisidine system. mdpi.commdpi.com This approach has been adapted for use in paper-based colorimetric sensors, providing a low-cost and portable analytical tool. mdpi.com

Furthermore, the dianisidine moiety can be incorporated into larger molecular structures to create novel fluorescent chemosensors. The synthesis of Schiff bases from dianisidine derivatives is one such strategy. These Schiff bases can exhibit selective fluorescence responses to specific metal ions, functioning as "turn-on" or "turn-off" fluorescent sensors. mdpi.com The design of such chemosensors leverages the coordination of the target ion with the dianisidine-derived ligand, which in turn modulates the photophysical properties of the molecule.

Table 2: Examples of o-Dianisidine as a Precursor in Chemosensor Development

| Sensor Type | Target Analyte(s) | Principle of Detection | Precursor Role | Reference(s) |

| Paper-based Biosensor | Hypoxanthine, Glucose | Enzymatic cascade reaction leading to H₂O₂ formation, followed by HRP-mediated oxidation of o-dianisidine | Chromogenic substrate | mdpi.com |

| Wearable Microfluidic Sensor | Glucose | Enzymatic oxidation of o-dianisidine | Chromogenic indicator | mdpi.com |

| Polymeric Chemosensor | Heavy metal ions (e.g., Cu²⁺) | Fluorescence change upon metal ion binding | Monomer for synthesizing selective polyazomethines | mdpi.com |

| Electrochemical Biosensor | Hydrogen Peroxide (H₂O₂) | HRP-catalyzed oxidation | Redox mediator/substrate | mdpi.com |

Environmental Fate, Degradation, and Remediation Studies of Dianisidine Sulfate

Occurrence and Distribution of Dianisidine Sulfate (B86663) in Environmental Compartments

The distribution of dianisidine sulfate in the environment is primarily linked to industrial activities. Its presence has been investigated in industrial effluents, wastewater, soil, and sediment, highlighting the pathways through which it enters and accumulates in different environmental matrices.

Industrial Effluents and Wastewater Analysis

Industrial effluents represent a significant source of dianisidine and its derivatives entering the environment. mst.dkpharmadeutschland.de The manufacturing of azo dyes, which may use dianisidine as a precursor, is a primary contributor to its release into wastewater. mst.dkwikipedia.org Analytical methods, such as those involving o-dianisidine as a reagent, are employed to detect various substances in wastewater, indicating the presence of complex chemical mixtures in these effluents. metrohm.commetrohm.com While specific data on dianisidine sulfate concentrations in industrial effluents is limited, the general understanding is that industrial discharges are a key point of entry into aquatic systems. pharmadeutschland.dewrc.org.za Conventional wastewater treatment plants may not be fully effective in removing such compounds, leading to their distribution in receiving water bodies. pharmadeutschland.de

Soil and Sediment Contamination Studies

Once released into aquatic environments, dianisidine and its related compounds can partition into soil and sediment. epa.govresearchgate.net Sediments, in particular, act as a sink for many organic pollutants, where they can accumulate over time. researchgate.net The mobility and persistence of benzidine-based compounds, including dianisidine, in soil are influenced by their physical and chemical properties. epa.gov Adsorption to clay particles can immobilize these compounds, though their potential for wider dispersion exists. epa.gov Studies have shown a correlation between industrial activities and the presence of such contaminants in nearby sediments. researchgate.net The contamination of soil and sediment by these compounds poses a long-term risk due to their potential to persist and re-enter the water column.

Degradation Pathways of Dianisidine Sulfate in the Environment

The environmental persistence of dianisidine sulfate is determined by various degradation processes, including photodegradation, biodegradation, and chemical degradation. Research into these pathways provides insights into the compound's stability and the potential for its natural attenuation.

Photodegradation Mechanisms and Kinetics

Sunlight can play a role in the degradation of benzidine-based compounds in the environment. epa.govepa.gov Photodegradation involves the breakdown of chemical compounds by light energy. Studies on benzidine (B372746) have indicated that it can be degraded by light, with the rate of degradation influenced by environmental conditions. epa.gov The presence of other substances in the water can also affect the photodegradation process. While specific kinetic data for dianisidine sulfate is not extensively detailed in the provided results, the behavior of related compounds suggests that photodegradation is a relevant, albeit potentially slow, environmental fate process. mst.dk

Biodegradation Processes and Microbial Pathways

Microorganisms play a crucial role in the breakdown of organic pollutants. frontiersin.orgnih.gov The biodegradation of dianisidine and related compounds has been a subject of study, with a focus on identifying microbial strains and enzymatic pathways capable of their degradation. nih.govdntb.gov.uakoreascience.kr Some bacteria can utilize aromatic amines as a source of carbon and energy, breaking them down into less complex molecules. mst.dk Enzymes such as laccases and peroxidases, produced by various microorganisms, have shown potential in degrading phenolic compounds and dyes, including those related to dianisidine. nih.govresearchgate.netjabonline.in For instance, laccase from the fungus Curvularia lunata MLK46 demonstrated the ability to degrade o-dianisidine. nih.gov Similarly, peroxidases from various plant sources have been investigated for their capacity to remediate industrial effluents containing phenolic contaminants. researchgate.netjabonline.in The efficiency of biodegradation can be influenced by factors such as the presence of co-substrates and the acclimation of microbial communities. epa.gov

Table 1: Examples of Microbial Degradation of Dianisidine and Related Compounds

| Microorganism/Enzyme | Substrate | Key Findings | Reference |

|---|---|---|---|

| Curvularia lunata MLK46 (Laccase) | o-Dianisidine | Demonstrated significant degradation of o-dianisidine. | nih.gov |

| Waste Cabbage Peroxidase | o-Dianisidine | Showed activity towards o-dianisidine, suggesting potential for bioremediation. | researchgate.net |

| Calotropis procera Root Peroxidase | o-Dianisidine | Exhibited high efficiency in bioremediating phenolic pollutants. | jabonline.in |

Chemical Degradation in Aquatic and Terrestrial Systems

Chemical degradation processes, independent of biological activity, can also contribute to the breakdown of dianisidine sulfate in the environment. Oxidation by metal cations is considered an important degradation route for benzidine in aquatic systems. epa.gov The presence of strong oxidants, such as persulfate, is utilized in advanced oxidation processes for the remediation of contaminated soil and water, indicating that chemical oxidation can be an effective removal mechanism. researchgate.net The rate and extent of chemical degradation are dependent on various factors, including pH, temperature, and the presence of other reactive species in the environment. dss.go.th

Identification and Characterization of Environmental Metabolites

The environmental fate of dianisidine sulfate is intrinsically linked to the degradation of larger, more complex molecules, particularly azo dyes. The primary metabolic pathway for azo dyes in various environments involves the reductive cleavage of the azo bond (-N=N-). This breakdown can be mediated by microorganisms in soil and sediment, as well as within the mammalian gastrointestinal tract. mst.dkmdpi.com This process splits the dye molecule, releasing the constituent aromatic amines. Therefore, o-dianisidine itself is a principal environmental metabolite of o-dianisidine-based dyes. cdc.govcore.ac.uk

Once released into the environment, o-dianisidine can undergo further transformation. Enzymatic oxidation, for instance by peroxidases like horseradish peroxidase or myeloperoxidase in the presence of hydrogen peroxide, is a significant degradation pathway. taylorandfrancis.comnih.govacs.org This reaction transforms the colorless o-dianisidine into a colored, oxidized di-imine product, which can then polymerize. taylorandfrancis.comresearchgate.net The initial oxidation product is often described as a brown-colored dimer of o-dianisidine. taylorandfrancis.comresearchgate.net

While o-dianisidine is considered "inherently biodegradable" under aerobic conditions, its complete mineralization into carbon dioxide, water, and inorganic ions can be a slow process. ispub.com The formation of these intermediate oxidation products is a key characteristic of its environmental transformation. Further degradation can lead to the opening of the aromatic rings, although specific downstream metabolites are less commonly characterized in environmental studies. mst.dk The primary concern remains the persistence of the parent amine, o-dianisidine, and its potential to form polymeric, humic-like substances in soil.

| Metabolite Type | Precursor Compound | Key Transformation Process | Resulting Metabolite(s) | Reference(s) |

| Primary Aromatic Amine | o-Dianisidine-based Azo Dyes | Reductive cleavage of azo bond | o-Dianisidine | mst.dk, cdc.gov, mdpi.com |

| Oxidation Product | o-Dianisidine | Enzymatic oxidation (e.g., by peroxidases) | Oxidized o-dianisidine (dimer/polymer) | taylorandfrancis.com, researchgate.net |

Remediation and Treatment Technologies for Dianisidine Sulfate Contamination

The remediation of water and soil contaminated with dianisidine sulfate and related aromatic amines involves several physical, chemical, and biological technologies. The selection of a method often depends on the concentration of the contaminant, the environmental matrix, and cost-effectiveness.

Adsorption-Based Removal Strategies

Adsorption is a widely used and effective physicochemical method for removing aromatic amines like o-dianisidine from wastewater. This process involves the accumulation of the contaminant molecules onto the surface of a solid adsorbent.

Activated carbon is the most common and effective adsorbent due to its high surface area, porous structure, and versatile surface chemistry. mdpi.com Studies have demonstrated the high potential of activated carbon derived from various low-cost materials, such as sugarcane bagasse and date pits, for the removal of benzidine and its derivatives. koreascience.krresearchgate.net The efficiency of adsorption is influenced by several factors, including pH, adsorbent dosage, initial contaminant concentration, and contact time. researchgate.netiwaponline.com Research indicates that the adsorption of benzidine onto carbon black from sugarcane bagasse was optimal at a normal pH of 2.65, achieving over 99% removal. researchgate.net The adsorption process for aromatic amines often fits well with the Langmuir isotherm and pseudo-second-order kinetic models, suggesting a monolayer chemisorption process is often the rate-limiting step. researchgate.netresearchgate.netiwaponline.com

| Adsorbent | Target Pollutant | Key Findings | Reference(s) |

| Carbon Black (from Sugarcane Bagasse) | Benzidine | >99% removal achieved at pH 2.65, 2 g/L dose, and 50 min contact time. Data fit Langmuir and pseudo-second-order models. | researchgate.net |

| Activated Carbon (from Date Pits) | Dyes (general) | Effective in removing pollutants from dye wastewater. | koreascience.kr |

| Alumina | Dyes (general) | Thermodynamics and kinetics of dye adsorption were studied, showing potential for removal from aqueous media. | iwaponline.com |

| Activated Carbon RIAA | Aromatic Compounds | High hydrophobicity and microporosity favored adsorption of small, neutral aromatic molecules. | mdpi.com |

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment methods designed to mineralize persistent organic pollutants through the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH). atlantis-press.commdpi.com These radicals are powerful, non-selective oxidizing agents capable of degrading complex molecules like o-dianisidine. epa.gov

Common AOPs applicable to aromatic amine degradation include:

Fenton and Photo-Fenton Processes: These methods use a combination of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals. epa.govresearchgate.net The reaction is most effective under acidic conditions (pH 2-4). The efficiency can be enhanced with UV light (photo-Fenton), which promotes the regeneration of Fe²⁺ and generates additional radicals. researchgate.net

Ozonation: Ozone (O₃) is a strong oxidant that can directly react with organic compounds or decompose, especially at higher pH, to form hydroxyl radicals. atlantis-press.commdpi.com Combining ozonation with H₂O₂ or UV light can accelerate dye and organic pollutant degradation. mdpi.comkirj.ee

Photocatalysis: This process typically uses a semiconductor catalyst, like titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals. mdpi.com

AOPs have been shown to be effective in decolorizing and degrading dye wastewater, which often contains or breaks down into aromatic amines. atlantis-press.commdpi.com

| AOP Method | Target Pollutant(s) | Mechanism/Key Findings | Reference(s) |

| Fenton Process | Various organic molecules (phenols, amines, dyes) | Generates •OH radicals from H₂O₂ catalyzed by Fe²⁺. Effective for a wide range of toxic organics. | epa.gov, researchgate.net |

| Ozonation | Dyes (e.g., Indigo Carmine) | Direct oxidation by O₃ or indirect oxidation by •OH. O₃ alone was effective for some dyes but not all. | mdpi.com |

| O₃ + Fenton | Dyes (Tartrazine, Allura Red AC) | Hybrid process significantly increased degradation efficiency for recalcitrant dyes compared to ozonation alone. | mdpi.com |

| UV/H₂O₂ | General organic contaminants | UV photolysis of H₂O₂ generates •OH radicals for oxidation. | kirj.ee |

Biological Treatment Methods

Biological treatment offers an economical and environmentally friendly approach to remediating wastewater containing azo dyes and the resulting aromatic amines like o-dianisidine. The process typically requires a sequential anaerobic-aerobic system for complete mineralization. core.ac.uknih.gov

Anaerobic Stage: In an anaerobic environment, microorganisms utilize the azo dye as an electron acceptor. Enzymes known as azoreductases cleave the azo bond, leading to the decolorization of the wastewater and the formation of aromatic amines. mst.dkmdpi.com Many of these amines, including o-dianisidine, are resistant to further degradation under anaerobic conditions. ispub.com

Aerobic Stage: The effluent from the anaerobic stage, now containing the aromatic amines, is transferred to an aerobic environment. Here, different microbial communities can mineralize the aromatic amines, breaking down the ring structures into simpler, non-toxic compounds like carbon dioxide and water. core.ac.ukispub.comnih.gov Studies have shown that while o-dianisidine is not readily biodegraded in standard tests, acclimated aerobic sludge can effectively degrade it. ispub.comnih.gov

This sequential approach leverages different microbial metabolic capabilities to first break down the complex dye structure and then mineralize the more recalcitrant aromatic amine intermediates.

| Treatment System | Target Pollutant(s) | Key Findings | Reference(s) |

| Sequential Anaerobic-Aerobic | Sulfonated Azo Dyes | Anaerobic stage reduced azo dyes to amines; subsequent aerobic stage completely mineralized the amines. | nih.gov |

| Anaerobic Sludge Digestion + Aerobic Treatment | 14 Azo Dyes | Confirmed decolorization in the anaerobic stage and subsequent degradation of resulting metabolites in the aerobic stage. | core.ac.uk |

| Aerobic Activated Sludge | o-Dianisidine | Classified as "inherently biodegradable" by aerobes, suggesting it can be stabilized in conventional wastewater plants. | ispub.com |

| Aerobic Sewage Treatment Simulation | Various Aromatic Amines | Biodegradation, rather than adsorption or volatilization, was the main removal process for treatable amines. | nih.gov, researchgate.net |

Integrated Remediation Approaches

Sequential Biological Systems: As detailed above, the combination of anaerobic and aerobic biological treatments is a prime example of an integrated approach that is highly effective for azo dyes and their aromatic amine byproducts. nih.gov

Physical-Chemical Treatment: An example includes using zero-valent iron to chemically reduce nitroaromatic compounds to aromatic amines, followed by a chemical oxidation step to degrade the amines. dtic.mil Similarly, adsorption on activated carbon can be used as a polishing step after biological or chemical treatment to remove any residual contaminants. epa.gov

Hybrid Bioelectrochemical Systems (BES): Emerging technologies like BES are being combined with other methods, such as phytoremediation, to create novel integrated systems for removing a wide range of pollutants, including metals and persistent organic compounds. greener-h2020.eu

These integrated strategies provide robust and flexible solutions for treating complex industrial effluents containing dianisidine sulfate and other challenging pollutants. sustainability-directory.com

Theoretical and Computational Chemistry Investigations of Dianisidine Sulfate

Quantum Chemical Calculations on Molecular Structure and Reactivity of Dianisidine Sulfate (B86663)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of dianisidine sulfate. By modeling the precursor, o-dianisidine, and its subsequent sulfation, researchers can predict its geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) has been extensively used to investigate the molecular structure of o-dianisidine, the parent compound of dianisidine sulfate. These studies are crucial for understanding the foundational structure before sulfation. DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), have been employed to optimize the molecular geometry of o-dianisidine. researchgate.netresearchgate.net The results from these calculations are generally in good agreement with experimental data obtained from X-ray crystallography. researchgate.net

Key findings from DFT studies on o-dianisidine include the determination of bond lengths, bond angles, and dihedral angles. For instance, in a study on an N,N'-dibenzyl derivative of o-dianisidine, DFT calculations revealed a twisted conformation of the central biphenyl (B1667301) unit, which differed from the planar conformation observed in the crystal structure, highlighting the influence of crystal packing forces. nih.goviucr.org

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also calculated using DFT. researchgate.net These frontier orbitals are key indicators of the chemical reactivity and kinetic stability of the molecule. researchgate.net The energy gap between HOMO and LUMO provides information about the molecule's excitability and its ability to participate in chemical reactions. Molecular electrostatic potential (MEP) maps, also derived from DFT calculations, visualize the charge distribution and identify the regions susceptible to electrophilic and nucleophilic attack. researchgate.net

| Parameter | Computational Method | Finding | Reference |

|---|---|---|---|

| Molecular Geometry | DFT/B3LYP/6-311++G(d,p) | Good agreement with X-ray data. | researchgate.net |

| Conformation | DFT/B3LYP/6-311G* | Twisted central biphenyl in gas phase. | nih.goviucr.org |

| HOMO-LUMO Gap | TD-DFT | Provides insights into chemical reactivity. | researchgate.net |

| MEP | DFT/B3LYP/6-311++G(d,p) | Identifies reactive sites. | researchgate.net |

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, have also been applied to study o-dianisidine and related molecules. researchgate.net These methods, while computationally more intensive than DFT, can provide a higher level of theoretical accuracy for electronic properties. For o-dianisidine, ab initio methods have been used to compute properties such as the electric dipole moment (μ) and the first hyperpolarizability (β), which are important for understanding its nonlinear optical (NLO) properties. researchgate.net

Density Functional Theory (DFT) Studies

Reaction Mechanism Elucidation Using Computational Methods

Computational methods are powerful tools for elucidating the mechanisms of chemical reactions, such as the synthesis or degradation of dianisidine sulfate.

The primary synthesis route for o-aminoaryl sulfates, including dianisidine sulfate, is the Boyland-Sims oxidation of the corresponding arylamine (in this case, o-dianisidine) with a persulfate salt in an alkaline solution. wikipedia.orgpwvas.org Computational studies have been instrumental in revising and detailing the mechanism of this reaction. researchgate.netdtic.milnih.gov

The computationally proposed mechanism involves the following key steps:

Formation of a Nitrenium Ion: The reaction is initiated by a rate-determining two-electron oxidation of the primary arylamine by the peroxydisulfate (B1198043) ion (S₂O₈²⁻). This leads to the formation of a highly reactive arylnitrenium cation and two sulfate anions (SO₄²⁻). researchgate.netdtic.mil

Reaction within a Solvent Cage: The newly formed arylnitrenium cation and sulfate anions are momentarily held within a solvent cage.

Regioselective Attack: The sulfate anion then attacks the arylnitrenium cation. Computational studies have shown that this attack preferentially occurs at the ortho position to the amino group, leading to the formation of the o-aminoaryl sulfate as the major product. researchgate.netresearchgate.netacs.org This explains the regioselectivity of the Boyland-Sims oxidation. acs.org

An alternative, older mechanism proposed the formation of an arylhydroxylamine-O-sulfonate intermediate. wikipedia.org However, more recent computational studies, using semi-empirical (AM1 and RM1) and DFT (B3LYP/6-311++G**) methods, have provided strong evidence in favor of the nitrenium ion pathway. pwvas.orgresearchgate.netacs.orgbeilstein-journals.org

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transition states. For the Boyland-Sims oxidation, computational chemists have modeled the transition states for the key steps. pwvas.orgacs.org The analysis of these transition states provides information about the energy barriers of the reaction pathways, confirming the feasibility of the proposed mechanism. acs.org

For the rearrangement of the proposed arylhydroxylamine-O-sulfonate intermediate, transition state calculations have revealed energetically feasible pathways, although the nitrenium ion mechanism is now more widely accepted based on computational evidence. pwvas.orgacs.org

Proposed Reaction Pathways for Synthesis or Degradation

Molecular Modeling and Simulation of Dianisidine Sulfate Interactions

While specific molecular dynamics (MD) simulations for dianisidine sulfate are not extensively reported, studies on the interactions of o-dianisidine and related compounds in various environments provide a basis for understanding its potential behavior.